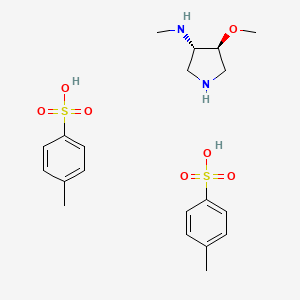![molecular formula C19H17Cl2N3O4S B2669256 Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-61-8](/img/structure/B2669256.png)
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds containing a thienopyridine structure, which is known for its diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the thienopyridine core: : Starting from 2-amino-3-carboxythiophene, it is cyclized with an appropriate aldehyde and ammonia to form the thienopyridine ring.
Introduction of the methoxy group: : Methoxylation is typically carried out by reacting the intermediate with dimethyl sulfate or methanol in the presence of a base.
Formation of the oxime: : The thienopyridine intermediate is reacted with hydroxylamine to form the oxime derivative.
Substitution with 2,6-dichlorobenzyl: : The oxime group is further reacted with 2,6-dichlorobenzyl bromide under basic conditions to obtain the final product.
Industrial Production Methods
In industrial settings, the production process involves scaling up the laboratory synthesis with optimization of reaction conditions, solvent recovery, and purification methods to achieve high yields and purity. Key factors include:
Use of high-efficiency catalysts.
Continuous flow processes for better reaction control.
Advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing agents to yield corresponding N-oxides.
Reduction: : Can be reduced using suitable reducing agents like lithium aluminum hydride to produce the amine derivative.
Substitution: : Undergoes nucleophilic substitution reactions due to the presence of the electrophilic dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted thienopyridines.
科学的研究の応用
This compound finds applications in multiple fields due to its unique structure and reactivity:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Explored for its potential as a biochemical probe due to its binding affinity to specific proteins.
Medicine: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of novel materials and as intermediates in chemical manufacturing.
作用機序
The precise mechanism of action varies depending on its application:
Biochemical Pathways: : Binds to specific molecular targets, altering their activity.
Cellular Effects: : Influences cellular pathways by modulating enzyme activities or receptor binding.
類似化合物との比較
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate stands out due to its unique thienopyridine core and dichlorobenzyl group. Similar compounds include:
Thienopyridines: : Known for their broad range of biological activities.
Oxime Ethers: : Often used as intermediates in pharmaceutical synthesis.
Benzyl Derivatives: : Exhibit varied chemical reactivities and biological activities.
This compound's uniqueness lies in its combined structural features and versatile chemical behavior, making it a valuable molecule for further research and development.
特性
IUPAC Name |
ethyl 3-[[(2,6-dichlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-27-19(25)17-16(15-14(26-2)7-8-22-18(15)29-17)23-10-24-28-9-11-12(20)5-4-6-13(11)21/h4-8,10H,3,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKTZGGTZMZEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)
![(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl](/img/structure/B2669185.png)

![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)


![11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2669191.png)
![7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669192.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2669193.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2669195.png)
